N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Overview
Description
N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound that features both nitro and boronate ester functional groups
Mechanism of Action
Pharmacokinetics
The physicochemical properties such as water solubility and lipophilicity, which can influence the compound’s bioavailability, have been reported . The compound has a water solubility of 0.0427 mg/ml and a consensus Log P o/w (partition coefficient between octanol and water, a measure of lipophilicity) of 0.96 .
Biochemical Analysis
Biochemical Properties
N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline plays a crucial role in biochemical reactions, particularly as an additive in electrolyte solutions to optimize electrode-electrolyte interfaces . It interacts with various enzymes and proteins, inducing the decomposition of PF6- to form a dense and robust LiF-rich solid electrolyte interface (SEI), which is essential for inhibiting lithium dendrite growth . Additionally, it aids in the formation of highly Li+ conductive Li3N and LiBO2, enhancing Li+ transport through SEI and cathode electrolyte interface (CEI) .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by enhancing the stability and conductivity of electrolyte interfaces, which is critical for maintaining cellular homeostasis in electrochemical cells . This compound also impacts cell signaling pathways and gene expression by modulating the ionic environment within cells, thereby affecting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an electrolyte additive, inducing the decomposition of PF6- to form a robust SEI . This process involves enzyme inhibition and activation, leading to changes in gene expression and cellular function . The compound’s ability to form highly conductive Li3N and LiBO2 further enhances its molecular efficacy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound demonstrates stability and resistance to degradation, maintaining its efficacy in optimizing electrode-electrolyte interfaces over extended periods . Long-term studies have shown that it continues to enhance cellular function and stability in both in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal dosages, it effectively enhances electrolyte interface stability and conductivity . At higher doses, there may be toxic or adverse effects, including potential disruptions in cellular homeostasis and metabolic processes . Threshold effects have been observed, indicating the importance of precise dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . Its role in forming Li3N and LiBO2 highlights its impact on metabolic processes, particularly in enhancing Li+ transport and stability within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target areas, optimizing its efficacy in enhancing electrolyte interface stability and conductivity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This precise localization ensures its optimal interaction with biomolecules and enhances its overall biochemical efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the following steps:
Borylation: The incorporation of the boronate ester group, often achieved through a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and borylation processes, utilizing automated reactors and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative.
Scientific Research Applications
N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Uniqueness
N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the presence of both nitro and boronate ester groups, which confer distinct reactivity and potential for diverse applications in synthesis and materials science.
Properties
IUPAC Name |
N-methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O4/c1-12(2)13(3,4)20-14(19-12)9-6-7-10(15-5)11(8-9)16(17)18/h6-8,15H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOIYOHQFNGBRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675054 | |
Record name | N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956821-93-5 | |
Record name | N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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